molecular formula C23H18N4O4S B2766761 (Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895011-97-9

(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No. B2766761
M. Wt: 446.48
InChI Key: BEEQWLQGWOAMIX-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide Acrylamide, a compound related to the one , has been extensively studied due to its wide range of applications, from soil conditioning to wastewater treatment, and even in the cosmetic, paper, and textile industries. Its formation in foods during processing has raised health concerns, leading to significant research on its chemistry, biochemistry, and safety (Friedman, 2003).

Antioxidant Activity Analysis The study of antioxidants, including those that may incorporate acrylamide structures, is crucial in food engineering, medicine, and pharmacy. Various tests and methods have been developed to determine the antioxidant activity of compounds, which could be relevant for evaluating the antioxidant potential of acrylamide derivatives (Munteanu & Apetrei, 2021).

Coordination Chemistry of Acrylamide The coordination chemistry of acrylamide and its interactions with transition metals have been reviewed, providing insights into potential applications in biological systems and the development of new materials. This area of research could be relevant for exploring the coordination capabilities of the compound (Girma et al., 2005).

Biodegradable Zwitterionic Materials Research on zwitterionic polymers, which include acrylamide derivatives, focuses on their non-fouling properties and potential applications in biomedicine and the marine field. The development of degradable zwitterionic materials highlights the importance of incorporating acrylamide structures into biocompatible and environmentally friendly products (Zheng et al., 2017).

Functionalized Optoelectronic Materials Quinazolines and pyrimidines, which share structural motifs with acrylamide derivatives, have been utilized in the creation of optoelectronic materials. This research suggests potential applications of the compound for the development of electronic devices and luminescent elements (Lipunova et al., 2018).

properties

IUPAC Name

(Z)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-9-10-20-21(13-19)32-23(25-20)26(15-17-3-2-12-24-14-17)22(28)11-6-16-4-7-18(8-5-16)27(29)30/h2-14H,15H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEQWLQGWOAMIX-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

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